Bavisant ADHD Phase II Trial: Failure to Differentiate from Placebo Versus Active Comparator Efficacy
In the only published Phase II clinical trial (NCT00880217), Bavisant failed to demonstrate statistically significant superiority over placebo on the primary endpoint (ADHD-RS-IV total score change at day 42), whereas both active comparators—atomoxetine and OROS methylphenidate—showed clear benefits [1]. This negative outcome is critical: Bavisant's clinical failure contrasts sharply with pitolisant's regulatory approval for narcolepsy and serves as a documented 'null' benchmark for H3R-targeted drug discovery. The lack of efficacy despite target engagement underscores a translational disconnect that is valuable for experimental design.
| Evidence Dimension | Change in ADHD-RS-IV total score at Day 42 (primary efficacy endpoint) |
|---|---|
| Target Compound Data | Bavisant 10 mg/day: -12.2; 3 mg/day: -11.2; 1 mg/day: -9.3 |
| Comparator Or Baseline | Placebo: -8.8; Atomoxetine 80 mg/day: (significant benefit, quantitative data not extracted per publication summary but stated as 'clear benefit'); OROS methylphenidate 54 mg/day: (significant benefit) |
| Quantified Difference | Bavisant 10 mg/day vs placebo: Δ = -3.4, p = 0.161 (not statistically significant). Active comparators demonstrated superiority over placebo. |
| Conditions | Randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter Phase II study; n=430 randomized adults (18-55 years) with ADHD; 42-day treatment phase. |
Why This Matters
This trial provides a definitive, peer-reviewed 'null' dataset for H3R antagonism in ADHD, enabling researchers to calibrate preclinical models against a known clinical failure.
- [1] Weisler RH, Pandina GJ, Daly EJ, Cooper K, Gassmann-Mayer C. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs. 2012;26(5):421-34. View Source
